2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core. Key structural attributes include:
- Position 7 substitution: A 3-methyl-1,2,4-oxadiazole ring, known for enhancing metabolic stability and π-π stacking interactions in medicinal chemistry . This scaffold is synthetically challenging due to the fused triazole-pyridinone system and the incorporation of multiple heterocycles.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c1-10-19-17(28-21-10)12-4-5-22-16(7-12)20-23(18(22)25)8-13(24)11-2-3-14-15(6-11)27-9-26-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTFDDJZFHULQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a benzodioxole moiety along with a triazolo and oxadiazole component, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. The presence of functional groups such as the benzodioxole and oxadiazole allows for potential interactions with enzymes and receptors that modulate biochemical pathways. However, specific mechanisms remain to be fully elucidated through further studies.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole compounds often exhibit antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentrations (MIC) for related compounds have been documented, showing varying levels of effectiveness against strains like Bacillus subtilis and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Antibacterial |
| Compound B | 16 | Antifungal |
Antioxidant Activity
The antioxidant capacity of compounds with similar structures has also been explored. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications. For example, studies using the DPPH radical scavenging assay have shown that certain derivatives can effectively neutralize free radicals .
Cytotoxicity
Cytotoxic effects against various cancer cell lines have been reported for compounds containing triazole and oxadiazole rings. The target compound's structural features may contribute to its potential as an anticancer agent. In vitro studies have indicated that some derivatives can induce apoptosis in cancer cells .
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Study on Benzodioxole Derivatives : A series of benzodioxole derivatives were synthesized and evaluated for their antimicrobial properties. Some exhibited potent activity against bacterial strains with MIC values comparable to established antibiotics .
- Oxadiazole Compounds in Cancer Research : Research on oxadiazole-containing compounds revealed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Fused Heterocycles
Key Observations :
Key Observations :
- The target’s oxadiazole moiety could be synthesized via the TMSCl-mediated method in , which is efficient for 1,2,4-oxadiazole derivatives .
- highlights the role of computational validation to confirm triazolo-pyrimidine structures, a strategy applicable to the target .
Computational and Pharmacological Insights
Key Observations :
- AutoDock Vina () could model the target’s interactions with biological targets, leveraging its oxadiazole and benzodioxole groups for hydrogen bonding .
- The methyl group on the target’s oxadiazole may reduce steric hindrance compared to bulkier substituents in , enhancing target selectivity .
Research Findings and Implications
- Structural Advantages: The target’s 3-methyl-1,2,4-oxadiazole group likely improves metabolic stability over non-methylated analogs (e.g., derivatives) .
- Synthetic Challenges: Achieving regioselectivity in triazolo-pyridinone cyclization remains a hurdle, necessitating optimization of conditions (e.g., solvent polarity, catalysts).
- Future Directions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
